molecular formula C5H12N2O B1315082 N-methyl-3-(methylamino)propanamide CAS No. 50836-82-3

N-methyl-3-(methylamino)propanamide

Cat. No. B1315082
CAS RN: 50836-82-3
M. Wt: 116.16 g/mol
InChI Key: BZAGWSIKXFPLND-UHFFFAOYSA-N
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Description

“N-methyl-3-(methylamino)propanamide” is a chemical compound with the CAS Number: 50836-82-3 . It has a molecular weight of 116.16 and its IUPAC name is N-methyl-3-(methylamino)propanamide .


Molecular Structure Analysis

The molecular formula of “N-methyl-3-(methylamino)propanamide” is C5H12N2O . The InChI code is 1S/C5H12N2O/c1-6-4-3-5(8)7-2/h6H,3-4H2,1-2H3,(H,7,8) and the InChI key is BZAGWSIKXFPLND-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-methyl-3-(methylamino)propanamide” is a colorless to brown liquid . It has a density of 0.92 . The storage temperature is +4°C .

Scientific Research Applications

1. Muscle Relaxant and Anticonvulsant Activities

N-methyl-3-(methylamino)propanamide derivatives have been studied for their muscle relaxant and anticonvulsant activities. For instance, the derivative 3-diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide has shown selective muscle relaxant and anticonvulsant activities. The structure-activity relationship emphasizes the effects of the 3-amino moiety and substituents on the isoxazolyl 5-amino group (Tatee et al., 1986).

2. Supramolecular Assembly Formation

Amphiphilic derivatives of N-methyl glycine and N,N dimethyl-β-alanine have been utilized to form supramolecular assemblies with potential applications in biomedical fields such as drug delivery or tissue regeneration. These assemblies, including nano and microfibers, microtubules, micelles, and unique vesicular structures, have been shown to be non-cytotoxic to mammalian fibroblasts (Cutrone et al., 2017).

3. Bioreduction for Drug Production

N-methyl-3-oxo-3-(thiophen-2-yl)propanamide has been bioreduced using whole cells of Rhodotorula glutinis to produce an intermediate in the production of (S)-duloxetine, a notable antidepressant drug. This process achieved excellent enantioselectivity and high conversion rates (Tang et al., 2011).

4. Prostate Cancer Imaging

Carbon-11-labeled propanamide derivatives have been developed as radioligands for positron emission tomography (PET) imaging of prostate cancer, specifically targeting androgen receptors. This research highlights the potential of these derivatives in molecular imaging of prostate cancer (Gao et al., 2011).

5. Antimicrobial

PropertiesPropanamide derivatives containing the 4-acetylphenyl fragment have been synthesized and tested for their antibacterial and antifungal properties. These compounds, like 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, demonstrated notable antimicrobial activity, indicating their potential use in combating infections (Baranovskyi et al., 2018).

6. Analytical Method Development

In pharmaceutical analysis, propanamide derivatives like flutamide (2-methyl- N -[4-nitro-3-(trifluoromethyl)phenyl]-propanamide) have been studied using electrospray ionization tandem mass spectrometry. This research is crucial for developing methods to extract and identify such compounds in pharmaceutical forms, aiding in quality control and research (Khan et al., 2015).

7. Immunomodulatory Potential

N-pyridinyl(methyl)-indol-3-ylpropanamides have been investigated for their immunosuppressive potential. Several compounds in this class showed significant activity in inhibiting T lymphocytes proliferation, suggesting their potential as immunosuppressive agents for therapeutic applications (Carbonnelle et al., 2007).

8. Cytotoxicity and Anticancer Activity

Derivatives of 3-acyl dihydronaphtho[2,3-b]thiophen-4,9-dione have been synthesized and evaluated for their cytotoxicity and topoisomerase II inhibitory activity. Some of these compounds showed high efficacy against resistant cancer cell lines and potential for DNA intercalation, highlighting their promise as anticancer agents (Gomez-Monterrey et al., 2011).

9. Pharmacokinetics in Preclinical Studies

Selective androgen receptor modulators (SARMs) like S-1, a propanamide derivative, have been studied for their pharmacokinetics and metabolism in rats. This research aids in understanding the molecular properties and metabolic profile, crucial for developing effective therapeutic agents (Wu et al., 2006).

Safety and Hazards

The safety information for “N-methyl-3-(methylamino)propanamide” indicates that it should be stored at 0-8°C . The safety pictograms and hazard statements are not available .

Future Directions

“N-methyl-3-(methylamino)propanamide” is currently used for research purposes . Its future applications will depend on the outcomes of ongoing and future research.

Mechanism of Action

Target of Action

N-Methyl-3-(methylamino)propanamide is a chemical compound with the molecular formula C5H12N2O

Mode of Action

It is known that amides, in general, can act as both an acid and a base . This property might influence the interaction of N-Methyl-3-(methylamino)propanamide with its targets.

properties

IUPAC Name

N-methyl-3-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-6-4-3-5(8)7-2/h6H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAGWSIKXFPLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502181
Record name N,N~3~-Dimethyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(methylamino)propanamide

CAS RN

50836-82-3
Record name N,N~3~-Dimethyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-3-(methylamino)propanamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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